MK-212 hydrochloride
Description
Historical Context of Serotonin (B10506) Receptor Agonists and MK-212 Hydrochloride
The study of serotonin (5-hydroxytryptamine or 5-HT) and its receptors has been a cornerstone of neuroscience research for decades. The development of compounds that could mimic the action of endogenous serotonin at its various receptor subtypes was a crucial step in understanding the diverse physiological and behavioral roles of this neurotransmitter. Arylpiperazines, a class of synthetic compounds, were identified as having significant affinity for serotonin receptors. acs.org
This compound came into focus in the late 1970s as a tool to explore the central nervous system effects of serotonin receptor activation. An early study in 1977 by Clineschmidt and colleagues investigated the effects of MK-212 in mice, noting its correlation with the binding to indolealkylamine receptors, such as serotonin and tryptamine (B22526) receptors. wikipedia.org This early research laid the groundwork for its characterization as a serotonin-like agonist within the central nervous system. kisti.re.kr
The initial pharmacological profile of MK-212 identified it as a non-selective serotonin 5-HT2 receptor agonist. wikipedia.org This meant it could activate a family of related serotonin receptors, which at the time were not as clearly differentiated as they are today. This broad activity was instrumental in early efforts to link serotonergic systems to specific physiological responses.
Evolution of Research Perspectives on this compound as a Pharmacological Probe
As the understanding of the serotonin system grew more nuanced with the discovery and classification of multiple receptor subtypes, so too did the research applications of MK-212. It transitioned from a general serotonergic tool to a more specialized probe, particularly for the 5-HT2C receptor.
Subsequent research refined the binding profile of MK-212, revealing it to be a full agonist at the 5-HT2C receptor, a partial agonist at the 5-HT2B receptor, and a partial to full agonist at the 5-HT2A receptor, with a higher potency for the 5-HT2C and 5-HT2B receptors. wikipedia.org This more detailed understanding allowed for more targeted experimental designs.
The evolution of MK-212 as a pharmacological probe is evident in its diverse applications across various research areas:
Neuroendocrinology: MK-212 was used to investigate the serotonergic regulation of hormone secretion. Studies demonstrated that it stimulates the release of prolactin and cortisol in humans, providing evidence for the role of serotonin receptors in the neuroendocrine axis. wikipedia.orgnih.gov
Psychiatric Disorders: Researchers employed MK-212 to explore the serotonergic basis of psychiatric conditions. For instance, studies in patients with obsessive-compulsive disorder (OCD) showed a blunted prolactin and cortisol response to MK-212, suggesting a subsensitivity of serotonin receptors in this disorder. nih.gov In schizophrenia research, MK-212 was used to assess 5-HT2 receptor responsivity, with findings indicating potential alterations in this system in some patients. nih.gov
Substance Abuse Research: The compound has been used to probe the role of the serotonin system in addiction. For example, studies in cocaine addicts revealed a blunted body temperature response to MK-212, suggesting altered serotonergic function. nih.gov
Anxiety and Behavior: In animal models, MK-212 has been utilized to study the role of 5-HT2C receptors in anxiety and motor activity. These studies have shown that activation of these receptors can influence anxiety-like behaviors. nih.govnih.gov
The journey of this compound from a broadly acting serotonin agonist to a relatively selective 5-HT2C receptor probe mirrors the broader evolution of neuropharmacology. Its use has contributed significantly to the understanding of the physiological and pathological roles of the serotonin 2C receptor and the intricate workings of the serotonergic system as a whole.
Interactive Data Table: Receptor Binding Profile of MK-212
| Receptor Subtype | Activity | Potency Rank |
| 5-HT2C | Full Agonist | 1 |
| 5-HT2B | Moderate-Efficacy Partial Agonist | 2 |
| 5-HT2A | Partial to Full Agonist | 3 |
| 5-HT1A | Low Affinity | 4 |
| 5-HT1B | Low Affinity | 5 |
Interactive Data Table: Research Findings with MK-212 as a Pharmacological Probe
| Research Area | Key Finding | Implication | Reference |
| Obsessive-Compulsive Disorder | Blunted prolactin and cortisol response to MK-212 in patients with OCD. | Suggests subsensitivity of serotonin receptors in OCD. | nih.gov |
| Schizophrenia | Altered body temperature response to MK-212 in some patients. | Indicates potential for decreased 5-HT2 receptor responsivity in schizophrenia. | nih.gov |
| Cocaine Addiction | Blunted oral body temperature response in cocaine addicts. | Suggests selective alteration of serotonergic function in cocaine addiction. | nih.gov |
| Anxiety Models (Animal) | Induction of anxiety-like behaviors in animal models. | Highlights the role of 5-HT2C receptor activation in anxiety. | nih.gov |
| Neuroendocrine Function | Promotes secretion of serum prolactin and cortisol in humans. | Demonstrates serotonergic regulation of the hypothalamic-pituitary-adrenal (HPA) axis. | wikipedia.orgnih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-6-piperazin-1-ylpyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-5-11-6-8(12-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIZGLUIYAZQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CC(=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64022-27-1 (Parent) | |
| Record name | MK-212 hydrochloride | |
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DSSTOX Substance ID |
DTXSID60210668 | |
| Record name | MK-212 hydrochloride | |
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Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-58-1, 67250-10-6 | |
| Record name | Pyrazine, 2-chloro-6-(1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61655-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | MK-212 hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061655581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-212 hydrochloride | |
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| Record name | 2-chloro-6-(1-piperazinyl)pyrazine monohydrochloride | |
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| Record name | MK-212 HYDROCHLORIDE | |
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| Record name | MK-212 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Pharmacological Profile of Mk 212 Hydrochloride
Serotonin (B10506) Receptor Agonism of MK-212 Hydrochloride
This compound is recognized as a serotonin receptor agonist, meaning it binds to and activates these receptors, mimicking the effect of the endogenous neurotransmitter, serotonin. This agonism is a key feature of its pharmacological character, driving its utility as a tool in neuroscience research.
Selectivity and Potency at 5-HT2C Receptors
The compound demonstrates a notable, though not absolute, selectivity for the 5-HT2C receptor subtype. abcam.com This preference is a critical aspect of its use in studies aiming to understand the specific roles of the 5-HT2C receptor in various physiological and behavioral processes.
In vitro studies, which are conducted in a controlled environment outside of a living organism, have been crucial in quantifying the interaction of this compound with 5-HT2C receptors. These studies have established its potency and efficacy at this particular receptor subtype.
Research utilizing human 5-HT2C receptors expressed in HEK293 cells has determined the half-maximal inhibitory concentration (IC50) of MK-212 to be 0.028 µM, which is equivalent to 28 nM. abcam.com The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In this context, it indicates a high affinity of MK-212 for the 5-HT2C receptor.
Further characterization in Chinese hamster ovary (CHO-K1) cells expressing human 5-HT2C receptors has shown that MK-212 acts as a partial agonist. nih.gov When compared to the full agonist effect of serotonin (5-HT), MK-212 exhibited a relative efficacy of 62%. nih.gov This means that while it binds effectively to the receptor, it does not produce the maximum possible response that the receptor is capable of, even at saturating concentrations.
| Parameter | Cell Line | Value | Reference |
| IC50 | HEK293 | 28 nM | abcam.com |
| Relative Efficacy | CHO-K1 | 62% (vs. 5-HT) | nih.gov |
When compared to other compounds known to act as 5-HT2C agonists, MK-212's profile reveals important distinctions. For instance, lorcaserin, a well-known 5-HT2C agonist, is a full agonist with an efficacy of 100% relative to serotonin. nih.gov In contrast, MK-212's partial agonism (62% efficacy) highlights a key difference in its functional activity. nih.gov
Another compound, WAY 163909, also demonstrates high affinity and full efficacy (90% relative to 5-HT) at the 5-HT2C receptor. nih.gov The piperazine (B1678402) compound m-Chlorophenylpiperazine (mCPP) shows a relative efficacy of 65% at 5-HT2C receptors, which is comparable to that of MK-212. nih.gov
These comparisons are essential for researchers in selecting the appropriate tool compound for their studies, as the degree of receptor activation (full vs. partial agonism) can lead to different biological outcomes.
| Compound | Receptor | Affinity (Ki/IC50) | Efficacy (vs. 5-HT) | Reference |
| This compound | 5-HT2C | 28 nM (IC50) | 62% | abcam.comnih.gov |
| Lorcaserin | 5-HT2C | 3 nM (Ki) | 100% | nih.gov |
| WAY 163909 | 5-HT2C | 10.5 nM (Ki) | 90% | nih.gov |
| m-Chlorophenylpiperazine (mCPP) | 5-HT2C | - | 65% | nih.gov |
Activity at Other Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT1C)
The selectivity of MK-212 for the 5-HT2C receptor is most evident when comparing its potency at this subtype versus the 5-HT2A receptor. The IC50 value for MK-212 at the human 5-HT2A receptor is 0.42 µM (420 nM), which is 15-fold higher than its IC50 at the 5-HT2C receptor. abcam.com This indicates a significantly lower potency at the 5-HT2A receptor.
At the 5-HT2B receptor, MK-212 has been shown to have a relative efficacy of 62%. nih.gov In studies examining phosphoinositide hydrolysis, a downstream signaling pathway of these receptors, both MK-212 and another agonist, quipazine, stimulated this pathway in the cerebral cortex, with maximum responses reaching 80% of that induced by serotonin. drugbank.com This effect was blocked by the antagonist ketanserin, suggesting involvement of 5-HT2 receptors. drugbank.com
| Receptor Subtype | Parameter | Value | Reference |
| 5-HT2C | IC50 | 28 nM | abcam.com |
| 5-HT2A | IC50 | 420 nM | abcam.com |
| 5-HT2B | Relative Efficacy | 62% | nih.gov |
| 5-HT2/1C | Phosphoinositide Hydrolysis | 80% of 5-HT max response | drugbank.com |
The multi-receptor activity of MK-212 has important implications for the interpretation of data from research models. Because it is not a completely selective 5-HT2C agonist, its effects in vivo cannot be solely attributed to the activation of this single receptor subtype. The compound's interaction with 5-HT2A and 5-HT2B receptors can also contribute to the observed physiological and behavioral outcomes. nih.govdrugbank.com
Mechanisms of Receptor Activation and Downstream Signaling
The activation of the 5-HT2C receptor by agonists like MK-212 initiates a cascade of intracellular events, beginning with changes in membrane-bound phospholipids (B1166683) and extending to the modulation of key enzymatic pathways.
The 5-HT2C receptor is canonically understood to be a G protein-coupled receptor (GPCR) that couples to Gαq/11 proteins. nih.govresearchgate.net Upon agonist binding, this coupling activates the enzyme phospholipase C (PLC). nih.govresearchgate.net Activated PLC mediates the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov This fundamental mechanism is a hallmark of 5-HT2C receptor activation. researchgate.net
While direct studies focusing specifically on MK-212's effect on phosphoinositide hydrolysis in the cerebral cortex are not extensively detailed in the available literature, the known downstream signaling of the 5-HT2C receptor provides a strong inferential basis for this action. For instance, studies on the effects of antidepressants that bind to 5-HT2C receptors have investigated this pathway in the rat choroid plexus, a tissue with high 5-HT2C receptor density. nih.gov Chronic treatment with the SSRI citalopram (B1669093) was found to increase the maximal phosphoinositide hydrolysis response, suggesting a sensitization of the 5-HT2C receptor-mediated signal transduction. nih.gov This highlights the functional relevance of the phosphoinositide pathway in the broader context of serotonergic modulation.
Beyond the classical phosphoinositide pathway, 5-HT2C receptor activation by MK-212 directly influences other critical intracellular signaling molecules, notably non-receptor tyrosine kinases like Src. Research has provided direct evidence that the 5-HT2C receptor forms a protein complex with the GluN2A subunit of the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor. researchgate.net Activation of the 5-HT2C receptor within this complex leads to the stimulation of Src tyrosine kinase. researchgate.net
Specifically, treatment of rat spinal neuronal cultures with MK-212 resulted in a significant, dose-dependent increase in the phosphorylation of Src at its activating tyrosine residue, Tyr-416. researchgate.net This effect was successfully blocked by the administration of genistein, a broad-spectrum tyrosine kinase inhibitor, as well as by the selective 5-HT2C receptor antagonist RS 102221, confirming the specificity of the pathway. researchgate.net This activation of Src kinase links the serotonergic system, via the 5-HT2C receptor, to the modulation of glutamate receptor function, representing a key mechanism of signal integration between these two systems. researchgate.net
Neurotransmitter System Interactions
The influence of this compound extends to the modulation of several major neurotransmitter systems, a consequence of the widespread distribution and function of 5-HT2C receptors in the central nervous system.
Influence on Dopamine (B1211576) Release and Function
The interaction between the serotonin and dopamine systems is well-established, and the 5-HT2C receptor is a key mediator of this relationship. 5-HT2C receptors are known to exert an inhibitory influence on dopaminergic neurotransmission. nih.gov These receptors are found on dopamine neurons within the ventral tegmental area (VTA), a critical region for reward and motivation, and their activation is a key regulator of dopamine neuron physiology. nih.gov
However, the precise effect of 5-HT2C agonists like MK-212 is nuanced. While it is often presumed that their antipsychotic-like effects stem from reducing dopamine release, direct evidence suggests a more complex mechanism. researchgate.net One study found that MK-212 could inhibit conditioned avoidance responses in rats even when endogenous dopamine was depleted, indicating that its behavioral effects are not solely dependent on blocking dopamine release. researchgate.net Furthermore, studies with other 5-HT2C agonists, such as WAY-163909, show region-specific effects, increasing dopamine turnover (as measured by the ratio of the metabolite DOPAC to dopamine) in the medial orbitofrontal cortex while decreasing it in the anterior insular cortex. mdpi.com This suggests that MK-212's influence on the dopamine system is not uniform but is instead highly dependent on the specific neural circuit.
| Research Finding | Neurotransmitter System | Effect of 5-HT2C Agonist (MK-212 or similar) | Brain Region | Reference |
| Inhibition of conditioned avoidance | Dopamine | Independent of blocking endogenous dopamine release | N/A | researchgate.net |
| Regulation of neuron physiology | Dopamine | Controls neurotransmission | Ventral Tegmental Area (VTA) | nih.gov |
| Altered neurotransmitter turnover | Dopamine | Increased turnover | Medial Orbitofrontal Cortex | mdpi.com |
| Altered neurotransmitter turnover | Dopamine | Decreased turnover | Anterior Insular Cortex | mdpi.com |
| Decreased extracellular levels | Glutamate | Decrease in extracellular concentration | Nucleus Accumbens | researchgate.net |
| Enhanced NMDA-induced depolarization | Glutamate | Potentiation of motoneuron depolarization | Spinal Cord | researchgate.net |
Interactions with Glutamate Systems
MK-212 demonstrates significant interaction with the glutamate system, primarily through the modulation of NMDA receptors. As mentioned previously, the 5-HT2C receptor physically associates with the GluN2A subunit of the NMDA receptor. researchgate.net Activation of the 5-HT2C receptor by MK-212 enhances NMDA-induced depolarization in motoneurons. researchgate.net This functional potentiation is linked to the downstream activation of Src kinase, illustrating a direct molecular pathway through which serotonin, via MK-212, can amplify glutamate signaling. researchgate.net
In addition to modulating receptor function, research indicates that MK-212 can also affect glutamate levels. A study demonstrated that MK-212 administration decreased the extracellular concentration of glutamate in the nucleus accumbens, suggesting that this mechanism may be critical for the antipsychotic-like effects of 5-HT2C receptor agonists. researchgate.net
| Compound/Pathway | Mechanism | Downstream Effect | Reference |
| MK-212 / 5-HT2C Receptor | Activation of Gαq/11-coupled receptor | Stimulates Phospholipase C (PLC) | nih.govresearchgate.net |
| Phospholipase C (PLC) | Hydrolysis of PIP2 | Generation of IP3 and DAG | nih.gov |
| MK-212 / 5-HT2C Receptor | Forms complex with NMDA receptor (GluN2A) | Activation of Src Kinase | researchgate.net |
| Src Kinase | Phosphorylation at Tyr-416 | Modulation of NMDA receptor function | researchgate.net |
Effects on Other Neurotransmitter Systems (e.g., GABA)
The interaction between the serotonergic system and the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain, is an area of active research. GABAergic interneurons are critical for regulating the activity of both glutamatergic and dopaminergic neurons. nih.gov However, direct studies detailing the specific effects of this compound on GABAergic transmission or GABA receptor function are not prominently featured in the reviewed scientific literature. While the disinhibition of cortical glutamate release by other compounds (like MK-801) is thought to involve GABAergic interneurons, and this effect can be modulated by a GABAB receptor agonist, a direct mechanistic link for MK-212 is not clearly established. nih.gov Therefore, while crosstalk between the 5-HT and GABA systems is a recognized principle of neuroscience, the precise role and mechanisms of MK-212 within this interaction require further investigation. nih.gov
Pre Clinical Research Applications of Mk 212 Hydrochloride
Behavioral Neuropharmacology Studies
The primary application of MK-212 hydrochloride in pre-clinical research lies within the field of behavioral neuropharmacology. By observing the behavioral changes in animal models following the administration of this compound, researchers can infer the roles of the serotonergic system, particularly the 5-HT2C receptor, in modulating complex behaviors such as anxiety and feeding.
Anxiety-Related Behaviors in Animal Models
This compound has been instrumental in elucidating the role of the 5-HT2C receptor in anxiety. Animal models of anxiety, such as the elevated plus-maze and the open-field arena, are standard paradigms used to assess the anxiogenic (anxiety-producing) or anxiolytic (anxiety-reducing) properties of pharmacological agents.
The elevated plus-maze (EPM) is a widely used apparatus for assessing anxiety-like behavior in rodents. meliordiscovery.comnih.govyoutube.com The maze consists of two open arms and two enclosed arms, and a reduction in the time spent in the open arms is interpreted as an anxiogenic effect.
Studies have demonstrated that systemic administration of MK-212 produces an anxiogenic-like profile in rats tested on the elevated plus-maze. Specifically, an intermediate dose of MK-212 was found to decrease exploration of the open arms without significantly affecting the number of entries into the closed arms, a measure of general locomotor activity. nih.gov This selective reduction in open-arm exploration is a hallmark of an anxiogenic response in the EPM. nih.gov In contrast, a higher dose of MK-212 was observed to suppress motor activity. nih.gov
The anxiogenic effects of MK-212 are believed to be mediated through its action on 5-HT2C receptors. This is supported by findings where the anxiogenic-like profile induced by MK-212 was prevented by the administration of a 5-HT2A/2C receptor antagonist, ritanserin (B1680649). nih.gov Another study also investigated the effects of the 5-HT2C agonist MK-212 in the elevated zero-maze, a similar model of anxiety. researchgate.net
Interactive Data Table: Effect of MK-212 on Elevated Plus-Maze Behavior in Rats
| Treatment Group | Percentage of Open-Arm Entries | Percentage of Time in Open Arms | Number of Closed-Arm Entries | Interpretation |
| Saline (Control) | Baseline | Baseline | Baseline | Normal Behavior |
| MK-212 (2.0 mg/kg) | Reduced | Reduced | No Significant Change | Anxiogenic-like Effect nih.gov |
| MK-212 (4.0 mg/kg) | Reduced | Reduced | Reduced | Anxiogenic-like Effect with Motor Suppression nih.gov |
The open-field arena is another common apparatus used to study anxiety and locomotor activity in rodents. nih.govinnoserlaboratories.com In this test, an animal is placed in a large, open, and brightly lit arena. Anxiety-like behavior is often inferred from the animal's tendency to remain near the walls (thigmotaxis) and avoid the center of the arena. researchgate.netresearchgate.net
Research has shown that MK-212 can influence behavior in the open-field test. Specifically, a high dose of MK-212 was found to induce motor-suppressant effects in rats in the open-field arena. nih.gov This reduction in general movement is an important consideration when interpreting the results from other behavioral tests, as it could confound the assessment of anxiety-like behavior. The compound's effects on motor activity are generally described as minor and inconsistent, especially when compared to stimulants like amphetamine. nih.gov
Interactive Data Table: Effect of MK-212 on Open-Field Arena Behavior in Rats
| Treatment Group | Locomotor Activity | Interpretation |
| Saline (Control) | Normal | Baseline Activity |
| MK-212 (4.0 mg/kg) | Suppressed | Motor Suppressant Effects nih.gov |
The basolateral amygdala (BLA) is a key brain region involved in the processing of fear and anxiety. nih.govnih.govresearchgate.net Research has sought to pinpoint the specific neural circuits through which serotonergic compounds exert their effects on anxiety.
Studies have demonstrated that the anxiogenic-like effects of systemically administered MK-212 are mediated by 5-HT2 receptors within the BLA. nih.gov When the 5-HT2A/2C receptor antagonist ritanserin was microinjected directly into the BLA of rats, it dose-dependently prevented the anxiogenic effects of MK-212 in the elevated plus-maze. nih.gov This finding suggests that the activation of 5-HT2 receptors in the BLA is a critical step in the pathway through which MK-212 promotes anxiety-like behaviors. nih.gov Interestingly, the blockade of these receptors in the BLA on its own did not alter the baseline levels of anxiety in the EPM. nih.gov
Feeding and Appetite Regulation
The serotonergic system, and specifically the 5-HT2C receptor, is known to play a significant role in the regulation of food intake and satiety. nih.govresearchgate.netyoutube.com this compound has been utilized as a research tool to explore these mechanisms.
Administration of MK-212 has been shown to reduce food intake in animal models. nih.govnih.gov In one study, MK-212 significantly decreased food consumption in fasted rats. nih.gov This anorectic effect is thought to be mediated by the compound's agonistic activity at serotonin (B10506) receptors. nih.gov
While MK-212 reduces the amount of food consumed, it does so in a manner that disrupts the natural sequence of behaviors associated with satiety. The "behavioral satiety sequence" (BSS) is a characteristic pattern of behaviors (eating, followed by grooming, and then resting) that occurs as an animal becomes full. nih.govresearchgate.net The preservation of this sequence is thought to indicate that a compound is reducing food intake by promoting natural satiety. nih.gov
However, studies have shown that MK-212 does not advance the behavioral satiety sequence; instead, it prevents its occurrence. nih.gov Following the administration of MK-212, a state of sedation appears to dominate the behavioral profile, with an increase in resting and a decrease in locomotion, rearing, and sniffing. nih.gov This suggests that the reduction in food intake caused by MK-212 may be a result of a more general sedative effect rather than a specific enhancement of satiety. nih.gov This disruption of the BSS distinguishes MK-212 from other anorectic drugs that preserve the natural sequence of post-ingestive behaviors. nih.gov
Interactive Data Table: Effect of MK-212 on Feeding Behavior in Fasted Rats
| Behavioral Parameter | Effect of MK-212 (5.0 mg/kg) | Interpretation |
| Food Intake | Reduced by 54% nih.gov | Anorectic Effect |
| Grooming Frequency | Reduced nih.gov | Disruption of BSS |
| Locomotion | Reduced nih.gov | Sedative-like Effect |
| Rearing | Reduced nih.gov | Sedative-like Effect |
| Sniffing | Reduced nih.gov | Sedative-like Effect |
| Resting Duration | Increased nih.gov | Sedative-like Effect |
| Behavioral Satiety Sequence | Not Present nih.gov | Disruption of Natural Satiety Process |
Drug-Seeking and Addiction Models
This compound has been utilized in preclinical models to investigate the role of serotonin 5-HT2C receptors in cocaine addiction. nih.gov Research indicates that direct stimulation of these receptors within specific brain regions can modulate drug-seeking behaviors. nih.gov Studies using rat models of cocaine self-administration have shown that microinfusions of MK-212 into the medial prefrontal cortex (mPFC) can attenuate the reinstatement of cocaine-seeking behavior. nih.gov
Specifically, when administered into the prelimbic and infralimbic regions of the mPFC, MK-212 dose-dependently reduced both cue-elicited and cocaine-primed reinstatement of seeking behaviors that had been previously extinguished. nih.gov This effect suggests that activating 5-HT2C receptors in these cortical areas can dampen the motivational impact of both drug-associated cues and the drug itself. nih.gov Interestingly, MK-212 did not significantly affect the maintenance of cocaine self-administration, indicating a more specific role in relapse-like behavior rather than ongoing drug consumption. nih.gov The effects of MK-212 on reinstatement were blocked by the co-administration of a 5-HT2C receptor antagonist, SB242084, confirming the receptor-specific action of MK-212 in this process. nih.gov
The reinstatement model is a widely used preclinical paradigm to study the mechanisms of relapse in addiction. nih.govyoutube.com In this model, an animal is first trained to self-administer a drug, after which the behavior is extinguished by removing the drug reinforcement. nih.govnih.gov Reinstatement of the drug-seeking behavior can then be triggered by exposure to the drug itself (drug-primed), associated cues (cue-induced), or stress. nih.govcancer.gov
MK-212 has been instrumental in elucidating the role of the serotonergic system within the medial prefrontal cortex (mPFC) in these models. nih.gov Research has demonstrated that injecting the 5-HT2C receptor agonist MK-212 into the prelimbic or infralimbic areas of the mPFC effectively decreases cocaine-priming-induced reinstatement of drug-seeking. nih.govnih.gov This effect was not observed when MK-212 was injected into the anterior cingulate area, highlighting the specific involvement of the ventral mPFC in this regulatory mechanism. nih.gov These findings underscore the importance of 5-HT2C receptor stimulation in the mPFC as a potential target for attenuating the relapse-provoking effects of cocaine. nih.govnih.gov
Cognitive Function and Prepulse Inhibition
Prepulse inhibition (PPI) is a neurological phenomenon where a weaker prestimulus inhibits the reaction to a subsequent stronger startling stimulus. nih.govnih.gov Deficits in PPI are observed in certain neuropsychiatric disorders and can be modeled in rodents through pharmacological manipulations, such as the administration of the NMDA receptor antagonist MK-801. nih.govrealmofcaring.org The 5-HT2C receptor agonist MK-212 has been shown to reverse these pharmacologically induced PPI deficits. nih.gov
In mouse models, while systemic administration of MK-212 alone does not affect normal PPI behavior, it effectively reverses the PPI deficits caused by MK-801. nih.gov This suggests that the activation of 5-HT2C receptors can counteract the sensorimotor gating disruptions associated with NMDA receptor hypofunction. nih.gov This reversal effect is a key finding in preclinical studies, positioning 5-HT2C agonists as potential therapeutic agents for conditions characterized by sensorimotor gating deficits. nih.govtaconic.com
| Treatment Group | Prepulse Inhibition (PPI) | Outcome |
|---|---|---|
| Vehicle | Normal | Baseline PPI |
| MK-801 | Deficit | Disruption of PPI |
| MK-212 | Normal | No effect on normal PPI |
| MK-212 + MK-801 | Normal | Reversal of MK-801-induced deficit |
Further investigation into the mechanism by which MK-212 reverses PPI deficits has identified the medial prefrontal cortex (mPFC) and the ventral hippocampus (vHPC) as critical brain regions. nih.govresearcher.life These areas are integral components of the neural circuitry that regulates sensorimotor gating. nih.govnih.gov
Studies involving local microinfusions of MK-212 have demonstrated that direct application of the compound into either the mPFC or the vHPC can rescue the PPI deficits induced by systemic administration of MK-801. nih.gov In contrast, infusions into other related areas, such as the nucleus accumbens or the ventral tegmental area, did not produce the same reversal effect. nih.gov This anatomical specificity indicates that the therapeutic action of 5-HT2C agonists on sensorimotor gating is mediated through their modulation of neuronal activity within the mPFC and vHPC. nih.gov The interaction within the vHPC-mPFC pathway is thought to be crucial for this restorative effect on PPI. nih.govnih.gov
Maternal Behavior Studies in Rodents
The postpartum period in rodents is characterized by a set of stereotyped maternal behaviors crucial for offspring survival, including pup retrieval, licking/grooming, nest building, and crouching over the pups in a nursing posture. nih.govresearchgate.net The serotonin system is understood to play a modulatory role in these behaviors. Research using this compound has been instrumental in exploring the specific involvement of serotonin 2C (5-HT2C) receptors in the regulation of maternal responses.
Studies in postpartum female rats have demonstrated that systemic administration of MK-212 significantly disrupts maternal care. nih.gov A primary observed effect is the impairment of pup retrieval; MK-212-treated dams show a marked decrease in the number of pups retrieved to the nest and a significant increase in the latency to begin retrieval. nih.gov This disruption of motivated behavior extends beyond maternal care, as MK-212 also suppresses the retrieval of food rewards, suggesting a more general effect on motivation rather than a specific deficit in maternal behavior alone. nih.gov Interestingly, the disruptive effects of MK-212 on pup retrieval were significantly lessened when mothers were separated from their pups for a four-hour period before the test, a procedure thought to increase maternal motivation. nih.gov Typical maternal activities in mice include not only pup retrieval but also anogenital licking, nursing, and nest building. nih.gov
The disruptive effects of MK-212 on maternal behavior appear to be mediated specifically through the activation of 5-HT2C receptors. nih.gov While MK-212 has affinities for other receptors, including 5-HT2A and 5-HT3, its primary action in this context is linked to the 5-HT2C subtype. nih.gov This specificity was demonstrated in studies where pretreatment with a selective 5-HT2C receptor antagonist, SB242084, successfully alleviated the MK-212-induced deficits in pup retrieval. nih.gov This finding pinpoints the 5-HT2C receptor as a key site for the serotonergic modulation of maternal motivation and behavior.
The neurocircuitry underlying maternal behavior involves several key brain regions, and the effects of MK-212 are believed to stem from its action within this network. Serotonergic neurons originating in the dorsal raphe (DR) project to the ventral tegmental area (VTA) and the nucleus accumbens (NAc), areas known to be critical for regulating maternal motivation. nih.gov Non-selective 5-HT2C receptor agonists have been shown to inhibit the activity of serotonin neurons in the DR. nih.gov Therefore, it is hypothesized that MK-212's disruption of maternal behavior may occur through its modulation of these crucial reward and motivation pathways.
Motor Activity and Locomotor Effects
The administration of MK-212 has been shown to produce distinct effects on motor activity in rodents. Research indicates that the compound generally suppresses locomotion. In studies using an open-field arena, MK-212 reduced behaviors such as locomotion, rearing, and sniffing. nih.gov Concurrently, it led to a significant increase in the duration of resting. nih.gov
| Behavior | Observed Effect | Experimental Context | Reference |
|---|---|---|---|
| Locomotion | Reduced | Open-Field Arena, Elevated Plus-Maze (High Dose) | nih.govnih.gov |
| Rearing | Reduced | Open-Field Arena | nih.gov |
| Sniffing | Reduced | Open-Field Arena | nih.gov |
| Resting | Increased | Open-Field Arena | nih.gov |
| Grooming | Reduced (Frequency) | Open-Field Arena | nih.gov |
Influence on Seizure-Induced Respiratory Arrest
Sudden unexpected death in epilepsy (SUDEP) is a significant cause of mortality in people with refractory epilepsy, with seizure-induced respiratory arrest (S-IRA) being a primary mechanism. nih.govnih.gov The serotonin system is heavily implicated in the control of breathing, and research in animal models of SUDEP has explored the role of specific serotonin receptors in S-IRA. nih.govplos.org
The influence of MK-212, as a 5-HT2C agonist, has yielded intriguing and somewhat complex results. In a study using amygdala-kindled mice, MK-212 was found to facilitate seizure-induced death in a dose-dependent manner. nih.gov A lower dose resulted in S-IRA and death in 12.5% of the animals, while a higher dose was lethal to 100% of the mice following a seizure. nih.gov Unexpectedly, these fatal outcomes also occurred when MK-212 was given to mice that genetically lacked the 5-HT2C receptor, suggesting that the compound facilitates seizure-induced death through a mechanism that is not mediated by the 5-HT2C receptor in this model. nih.gov
Conversely, a study using the DBA/1 mouse model of SUDEP, where S-IRA is induced by acoustic stimulation, found that MK-212 had no effect on the incidence of S-IRA. plos.org In that same study, an agonist for the 5-HT2A receptor significantly reduced S-IRA, highlighting the differential roles that serotonin receptor subtypes play in modulating respiratory function during and after seizures. plos.org These findings underscore the complexity of the serotonergic system's involvement in SUDEP, with the effects of MK-212 appearing to be highly dependent on the specific animal model and underlying mechanisms of seizure and respiratory collapse.
| Animal Model | Key Finding | Inferred Mechanism | Reference |
|---|---|---|---|
| Amygdala-Kindled Mice | Facilitates seizure-induced death in a dose-dependent manner. | A non-5-HT2C receptor-mediated effect. | nih.gov |
| DBA/1 Mice (Acoustic Stimulation) | No effect on the incidence of S-IRA. | Suggests 5-HT2C receptors are not involved in S-IRA in this model. | plos.org |
Neuroendocrine Regulation
This compound has been instrumental in elucidating the serotonergic pathways that govern the release of several key hormones. As a serotonin agonist, its administration allows researchers to probe the function of serotonin receptors in the neuroendocrine system. nih.gov
Preclinical studies in both animal models and humans have demonstrated that MK-212 can stimulate the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in glucocorticoid levels.
In animal models, intraperitoneal injection of MK-212 at higher doses (0.5 and 1.0 mg/kg) was shown to increase the blood level of corticosterone (B1669441) in mice. ncats.io In human studies, oral administration of MK-212 produced a dose-related increase in serum cortisol levels. nih.govncats.io While lower doses were less effective, doses of 20 mg and 40 mg resulted in significant elevations of cortisol. nih.govncats.io Research suggests that this cortisol response is likely mediated by the activation of 5-HT2A or 5-HT2C receptors. nih.gov Further investigation in patients with obsessive-compulsive disorder (OCD) revealed that the cortisol response to a 20 mg dose of MK-212 was significantly blunted compared to that of normal controls, suggesting diminished serotonergic responsivity in this patient population. nih.gov
Table 1: Effect of MK-212 on Corticosterone/Cortisol Levels
| Subject | Doses | Effect on Corticosterone/Cortisol | Reference |
|---|---|---|---|
| Mice | 0.5 and 1.0 mg/kg (i.p.) | Increased blood corticosterone levels. | ncats.io |
| Humans | 20 and 40 mg (oral) | Significantly increased serum cortisol levels. | nih.govncats.io |
| Humans | 10 mg (oral) | No significant effect. | nih.gov |
The secretion of prolactin is also modulated by serotonergic systems, and MK-212 has been used to study this relationship.
In studies involving healthy human subjects, MK-212 was found to stimulate prolactin secretion. nih.gov This effect was dose-dependent, with a 40-mg oral dose producing a significant elevation in serum prolactin levels, whereas lower doses did not have a significant impact. nih.govncats.io Interestingly, the prolactin response to MK-212 appears to involve a complex interaction between serotonin receptor subtypes. Research involving pretreatment with pindolol, a 5-HT1A partial agonist, showed that the MK-212-induced prolactin response was significantly inhibited. nih.gov This suggests that while MK-212 acts as a 5-HT2A/5-HT2C agonist, its effect on prolactin secretion also requires the availability of 5-HT1A receptors, indicating a potential cooperativity between these receptor systems. nih.gov Similar to the cortisol response, the prolactin response to MK-212 was found to be significantly blunted in patients with OCD when compared to healthy controls. nih.gov
Table 2: Effect of MK-212 on Prolactin Levels
| Subject | Dose | Effect on Prolactin | Reference |
|---|---|---|---|
| Humans | 40 mg (oral) | Significantly elevated serum prolactin levels. | nih.govncats.io |
| Humans | 10 and 20 mg (oral) | No significant effect. | nih.gov |
In contrast to its effects on corticosterone and prolactin, MK-212 does not appear to significantly influence the secretion of growth hormone (GH). In studies conducted on healthy men, oral administration of MK-212 at doses of 10, 20, and 40 mg did not produce any significant changes in serum GH levels over a three-hour observation period. nih.govncats.io
Cellular and Molecular Research
At the cellular and molecular level, this compound is a critical tool for dissecting the function and interaction of serotonin receptors.
Electrophysiological studies have utilized MK-212 to characterize the responses of different neuronal populations to serotonergic stimulation. A comparative assessment of MK-212 and serotonin (5-HT) on central serotonergic neurons revealed distinct effects depending on the brain region. nih.gov
When applied to spontaneously firing neurons in the somatosensory cerebral cortex of rats, MK-212 caused only weak and variable inhibition of neuronal activity compared to the more potent inhibitory effects of 5-HT. nih.gov However, on dorsal raphe neurons, which are a major source of serotonin in the brain, MK-212 exerted potent inhibitory effects that were equivalent to those observed with 5-HT. nih.gov These findings indicate that MK-212 can uniquely discriminate between different subsets of serotonergic receptors in the central nervous system, highlighting its utility in parsing the specific functions of these receptor subtypes. nih.gov
Recent molecular research has uncovered interactions between the serotonergic and glutamatergic systems. Specifically, studies have shown that the 5-HT2C receptor, a primary target for MK-212, can form a protein complex with the GluN2A subunit of the N-Methyl-D-aspartate (NMDA) receptor. tocris.com This physical association suggests a direct mechanism for cross-talk between these two critical neurotransmitter systems. The formation of this 5-HT2C-GluN2A receptor complex is linked to the activation of Src protein phosphorylation, which in turn modulates the depolarization of motoneurons. tocris.com This co-localization provides a molecular basis for understanding how serotonergic agents like MK-212 can influence neuronal excitability beyond the direct activation of serotonin receptors, by modulating the function of NMDA receptors involved in synaptic plasticity, learning, and memory. tocris.comnih.gov
Influence on Neuronal Activity (e.g., somatosensory cerebral cortical neurons)
The compound this compound, a notable serotonin 5-HT2C receptor agonist, has been instrumental in preclinical research for elucidating the complex role of the serotonergic system in modulating neuronal activity across various brain circuits. While direct and extensive studies on its specific influence on somatosensory cerebral cortical neurons are not prominently detailed in available literature, research on other neuronal populations provides significant insights into its mechanisms of action. The compound's effects are often examined by measuring changes in neuronal firing rates or through proxy indicators of neuronal activation, such as the expression of immediate early genes like c-Fos.
Research has demonstrated that MK-212 can exert differential effects on neuronal activity depending on the brain region. For instance, studies investigating motivated behaviors in rats found that acute administration of MK-212 led to a significant decrease in c-Fos expression in several brain areas, including the ventral part of the lateral septal nucleus, the medial preoptic area, the dentate gyrus, and the dorsal raphe. unl.edu Conversely, the same study observed an increase in c-Fos expression in the central amygdala, highlighting the region-specific modulatory effects of 5-HT2C receptor activation on neuronal populations. unl.edu
Table 1: Effect of Acute MK-212 Administration on c-Fos Expression in Rat Brain Regions
| Brain Region | Observed Effect on c-Fos Expression |
| Ventral part of Lateral Septal Nucleus (LSv) | Decreased |
| Medial Preoptic Area (MPOA) | Decreased |
| Dentate Gyrus (DG) | Decreased |
| Dorsal Raphe (DR) | Decreased |
| Central Amygdala (CeA) | Increased |
| Data derived from a study on the neuroanatomical basis of MK-212's effects on maternal behavior. unl.edu |
Further illustrating its influence on neuronal firing, electrophysiological studies have recorded the direct impact of MK-212 on dopamine (B1211576) (DA) neurons in the ventral tegmental area (VTA). Intravenous administration of MK-212 resulted in a dose-dependent inhibition of the firing rate of these neurons. researchgate.net This inhibitory effect underscores the modulatory role of 5-HT2C receptor activation on the activity of non-serotonergic neuronal systems. researchgate.net
Table 2: Inhibitory Effect of Intravenous MK-212 on the Firing Rate of VTA Dopamine Neurons
| Cumulative Dose (µg/kg) | Mean Change in Firing Rate (%) | Statistical Significance |
| 5 | ~ -10% | Not significant |
| 10 | ~ -20% | P < 0.05 |
| 20 | ~ -35% | P < 0.01 |
| 40 | ~ -50% | P < 0.01 |
| 80 | ~ -65% | P < 0.01 |
| 160 | ~ -75% | P < 0.01 |
| Data represents the mean percentage change from the basal firing rate. Statistical significance is compared to the basal firing rate. researchgate.net |
The potential influence of MK-212 on somatosensory cerebral cortical neurons is largely inferred from the distribution of its target receptor, the 5-HT2C receptor. Studies mapping receptor expression in the cortex have found that while 5-HT2A receptors are commonly found on certain interneurons (e.g., parvalbumin-expressing cells), 5-HT2C receptor mRNA is sparsely expressed in this specific neuronal subpopulation. nih.gov This suggests that the direct effects of MK-212 on the fast-spiking inhibitory interneurons within the cortex might be limited, and its influence could be mediated through other cell types or more complex network interactions. nih.gov The compound's ability to modulate the release of other neurotransmitters, such as dopamine, could also indirectly affect the activity of cortical neurons.
Therapeutic Research Directions and Implications
Potential in Psychiatric and Neurological Disorders
Research utilizing MK-212 has explored its effects in models relevant to a range of psychiatric and neurological disorders. These studies leverage its ability to selectively activate 5-HT2C receptors, providing insights into the receptor's function in behavior and its potential as a therapeutic target.
The investigation of MK-212 in the context of anxiety has revealed dose-dependent effects. In preclinical models, the compound has demonstrated both anxiety-reducing (anxiolytic) and anxiety-promoting (anxiogenic) properties, which vary by the dosage administered.
Low doses of MK-212 (0.1 and 0.2 mg/kg) have been observed to reduce anxiety in mice without affecting motor activity. nih.gov Conversely, higher doses have been shown to induce anxiety-like behaviors. In one study, an intermediate dose of 2.0 mg/kg in rats led to a reduction in open-arm exploration in the elevated plus-maze—a standard behavioral test for anxiety—without significantly altering general motor activity. nih.gov This anxiogenic-like effect was prevented by the administration of ritanserin (B1680649), a 5-HT2A/2C receptor antagonist, into the basolateral amygdala, suggesting this brain region is a key site for the anxiety-modulating effects of 5-HT2C receptor activation. nih.govnih.gov
Table 1: Preclinical Research Findings of MK-212 in Anxiety Models
| Model/Test | Subject | Key Findings | Reference |
| Elevated Plus-Maze | Mice | Low doses (0.1, 0.2 mg/kg) reduced anxiety. High doses (0.5, 1.0 mg/kg) increased corticosterone (B1669441) and reduced motor activity. | nih.gov |
| Elevated Plus-Maze & Open-Field | Rats | Intermediate dose (2.0 mg/kg) induced anxiogenic effects. This was prevented by ritanserin injection into the basolateral amygdala. | nih.govnih.gov |
Direct research investigating MK-212 as a therapeutic agent for Obsessive-Compulsive Disorder (OCD) is limited. However, studies using MK-212 as a pharmacological probe have provided insight into the role of the serotonin (B10506) system in this condition. In human challenge studies, MK-212, which acts as an agonist at 5-HT1A and 5-HT2C receptors, did not provoke behavioral effects in individuals with OCD. scielo.br This is in contrast to other, less selective serotonin agonists like meta-chlorophenylpiperazine (m-CPP), which have been shown to exacerbate OCD symptoms. scielo.brnih.gov
Further research into the specific receptor subtypes suggests that activation of 5-HT2C receptors may not be a viable therapeutic strategy for OCD. In fact, studies using animal models of compulsive behavior suggest that the blockade of 5-HT2C receptors with an antagonist, rather than their activation, may produce anti-compulsive effects. nih.govoup.com This indicates that while the 5-HT2C receptor is implicated in the pathophysiology of OCD, a compound like MK-212 that stimulates it is not considered a primary candidate for treatment. nih.govuoa.group.com
The role of the 5-HT2C receptor in depression is complex, and research into agonists like MK-212 has yielded mixed results. The prevailing hypothesis for some time has been that overactivity of 5-HT2C receptors may contribute to depressive symptoms, in part because they can inhibit the release of dopamine (B1211576) and norepinephrine (B1679862) in the brain. wikipedia.orgresearchgate.net This has led to the investigation of 5-HT2C antagonists as potential antidepressants. wikipedia.orgkarger.com
However, challenging this view, some preclinical studies have shown that 5-HT2C receptor agonists can exhibit antidepressant-like properties. nih.govwikipedia.org For instance, certain 5-HT2C agonists were found to prevent the development of anhedonia (a core symptom of depression) in a rat model of stress. nih.gov Other agonists demonstrated antidepressant potential in different animal models, such as the olfactory bulbectomy-induced passive avoidance test. nih.gov These compounds also produced changes in sleep patterns in rats that are characteristic of clinically used antidepressant drugs. nih.gov This conflicting evidence suggests that the precise role of 5-HT2C receptor modulation in depression is not yet fully understood and may depend on the specific characteristics of the animal model and the compound being tested.
MK-212 has been instrumental in studies exploring the neurobiological changes associated with cocaine use. Research indicates that chronic cocaine administration alters the brain's serotonin system. In human studies, cocaine addicts showed a significantly blunted body temperature response to an MK-212 challenge compared to control subjects, suggesting an alteration in 5-HT receptor function. nih.gov
Animal studies support this finding, demonstrating that long-term cocaine administration in rats inhibits the typical neuroendocrine responses to MK-212. Specifically, cocaine exposure blocked the MK-212-induced release of hormones such as prolactin, vasopressin, and oxytocin (B344502). wikipedia.org These findings collectively suggest that chronic cocaine use leads to adaptive changes in the serotonin pathways that MK-212 acts upon. Broader research supports the investigation of 5-HT2C receptor agonists as a potential pharmacotherapy for substance use disorders, including psychostimulant dependence. acs.org
Table 2: Research Findings of MK-212 in Cocaine Use Models
| Study Type | Subject | Key Findings | Reference |
| Human Challenge Study | Human Cocaine Addicts | Blunted body temperature response to MK-212 compared to controls. | nih.gov |
| Preclinical Neuroendocrine Study | Rats | Chronic cocaine treatment inhibited the MK-212-induced release of prolactin, vasopressin, and oxytocin. | wikipedia.org |
MK-212 has been evaluated in various animal models to understand its influence on behaviors relevant to disorders such as psychosis and disruptions in social behavior.
In models used to screen for antipsychotic potential, MK-212 has shown effects suggestive of such activity. It was found to inhibit conditioned avoidance responses in rats, a classic test for antipsychotic efficacy. karger.com This effect was observed even in dopamine-depleted rats, suggesting that the mechanism is independent of blocking endogenous dopamine release. karger.com Furthermore, MK-212 has been shown to reverse prepulse inhibition (PPI) deficits in mice. wikipedia.org Since PPI deficits are a key feature in disorders like schizophrenia, the ability of MK-212 to rescue this deficit points to the potential of 5-HT2C agonists in modulating sensorimotor gating processes that are disrupted in neuropsychiatric conditions. wikipedia.org
In a different domain of behavioral research, MK-212 was found to disrupt several components of maternal behavior in postpartum female rats, including pup retrieval and nursing. researchgate.netfrontiersin.orgnih.gov
Table 3: Research Findings of MK-212 in Models of Behavioral Disorders
| Model/Test | Subject | Key Findings | Reference |
| Conditioned Avoidance Response | Rats | Inhibited avoidance responses, suggesting antipsychotic-like activity. | karger.com |
| Prepulse Inhibition (PPI) | Mice | Reversed PPI deficits induced by an NMDA receptor antagonist. | wikipedia.org |
| Maternal Behavior | Rats | Disrupted key maternal behaviors such as pup retrieval, licking, and nursing. | researchgate.net |
MK-212 Hydrochloride as a Research Tool
Beyond its direct therapeutic implications, this compound is a valuable pharmacological tool for neuroscience research. Its primary utility lies in its characteristics as a serotonin receptor agonist with notable selectivity for the 5-HT2C subtype over the 5-HT2A subtype. nih.govuoa.grnih.gov This selectivity allows researchers to specifically probe the functions of the 5-HT2C receptor system.
By administering MK-212, scientists can stimulate 5-HT2C receptors and observe the resulting physiological and behavioral outcomes. This approach has been pivotal in mapping the role of these receptors in anxiety, as seen in studies involving the basolateral amygdala, and in revealing the neuroadaptive changes that occur in the serotonin system following chronic drug use, as demonstrated in studies with cocaine. nih.govnih.govwikipedia.org It has also been used to explore the receptor's role in thermoregulation and neuroendocrine function. nih.govoup.com The compound's ability to partially substitute for the subjective effects of other psychoactive substances, such as ibogaine, further highlights its use in dissecting the complex pharmacology of various drugs. researchgate.net
Utility in Elucidating 5-HT2C Receptor Function
This compound serves as a key pharmacological tool for dissecting the complex roles of the 5-HT2C receptor in the central nervous system and periphery. wikipedia.org As a relatively selective 5-HT2C receptor full agonist, it allows researchers to stimulate this specific receptor and observe the resulting physiological and behavioral effects, thereby inferring the receptor's function. wikipedia.org The compound displays a notable selectivity for the 5-HT2C receptor over the 5-HT2A receptor, a crucial feature for distinguishing the unique contributions of each subtype. tocris.comrndsystems.comabcam.com
Research using MK-212 has provided significant insights into the modulatory role of 5-HT2C receptors across various domains:
Neurotransmission and Motor Control: Studies have demonstrated that 5-HT2C receptors can modulate the activity of other neurotransmitter systems. For instance, research has shown that the 5-HT2C agonist MK-212 enhances N-methyl-D-aspartate (NMDA) receptor-induced motoneuronal depolarization. researchgate.net This suggests a mechanism where 5-HT2C receptors form a protein complex with NMDA receptor subunits, influencing glutamatergic signaling and motor function. researchgate.net This interaction is crucial for understanding the regulation of muscle contraction and motor behaviors. researchgate.net
Behavioral Regulation: The administration of MK-212 in animal models has been used to probe the function of 5-HT2C receptors in complex behaviors. Studies in postpartum female rats revealed that acute injection of MK-212 significantly disrupted key maternal behaviors, including pup retrieval, licking, and nursing, in a dose-dependent manner. nih.gov This indicates that the proper functioning of maternal behavior is critically dependent on the activity of 5-HT2C receptors. nih.gov Other behavioral studies in mice have shown that MK-212 can have dose-dependent effects on anxiety and motor activity. nih.gov
Hormonal Secretion: The compound has been used to investigate the influence of 5-HT2C receptor activation on endocrine pathways. Administration of MK-212 has been shown to stimulate the release of prolactin and cortisol in humans. wikipedia.orgnih.gov This effect helps to clarify the role of central serotonergic pathways, specifically those involving 5-HT2C receptors, in regulating the hypothalamic-pituitary-adrenal (HPA) axis and other hormonal systems. nih.gov
The selectivity profile of MK-212 is a key aspect of its utility in research.
| Receptor Subtype | IC50 (nM) |
| Human 5-HT2C | 28 |
| Human 5-HT2A | 420 |
| This table displays the half-maximal inhibitory concentration (IC50) values of this compound for human 5-HT2C and 5-HT2A receptors, indicating its higher potency at the 5-HT2C subtype. tocris.comrndsystems.comabcam.com |
Applications in Drug Screening and Development
The well-characterized activity of this compound as a 5-HT2C receptor agonist makes it a valuable reference compound in the screening and development of new drugs. Its established pharmacological profile provides a benchmark against which the potency and efficacy of novel compounds targeting the 5-HT2C receptor can be compared.
In the context of drug discovery, MK-212 can be utilized in several ways:
Assay Validation: In the development of high-throughput screening assays for 5-HT2C receptor modulators, MK-212 can be used as a positive control to validate the assay's ability to detect agonist activity. For example, its ability to stimulate phosphoinositide hydrolysis in cells expressing 5-HT2C receptors provides a reliable and measurable endpoint. medchemexpress.com
Lead Compound Characterization: When new chemical entities are identified as potential 5-HT2C receptor agonists, their functional activity can be directly compared to that of MK-212. This comparative analysis helps in ranking the potency and efficacy of new compounds and aids in the selection of promising candidates for further development.
Target Selectivity Profiling: The development of selective 5-HT2A/5-HT2C receptor agonists is an area of interest for conditions like cognitive deficits. rndsystems.com In such programs, MK-212 can be used as a tool to understand the pharmacological profile needed for desired therapeutic effects, helping researchers to fine-tune the selectivity of new molecules. rndsystems.com For instance, the design and synthesis of novel analogues are often guided by comparing their binding affinities and functional activities at 5-HT2A and 5-HT2C receptors relative to established compounds like MK-212. rndsystems.com
By providing a reliable standard for 5-HT2C receptor activation, this compound facilitates the identification and optimization of the next generation of serotonergic drugs, contributing to the development of more targeted and effective therapies for a range of psychiatric and neurological disorders.
Methodological Considerations in Mk 212 Hydrochloride Research
In Vitro Study Methodologies
In vitro methodologies are crucial for characterizing the direct interaction of MK-212 with its molecular targets. These studies provide foundational data on receptor affinity and functional activity, independent of the complexities of a whole biological system.
A primary in vitro approach involves receptor binding and functional assays using cell lines genetically engineered to express specific receptor subtypes. For instance, the selectivity of MK-212 for serotonin (B10506) receptor subtypes has been quantified using Human Embryonic Kidney (HEK293) cells expressing human 5-HT2C and 5-HT2A receptors. rndsystems.com In these assays, the compound's ability to displace a radiolabeled ligand or to initiate a cellular response, such as phosphoinositide hydrolysis, is measured to determine its affinity (IC50) and efficacy. rndsystems.com
Another significant in vitro technique involves studying the compound's effect on neurotransmitter dynamics in isolated brain tissue. nih.govnih.gov Researchers have utilized slices of rat hypothalamus to assess how MK-212 influences the release of radiolabeled serotonin ([3H]5-HT). nih.gov This type of study helps to determine if the compound acts on presynaptic autoreceptors that regulate neurotransmitter release. nih.gov Similarly, its effect on the serotoninergic uptake system has been evaluated in vitro to understand its influence on serotonin reuptake mechanisms. nih.gov
Table 1: In Vitro Receptor Selectivity of MK-212 This table presents the half-maximal inhibitory concentration (IC50) values of MK-212 at human serotonin receptors expressed in HEK293 cells.
| Receptor Subtype | IC50 (μM) |
| Human 5-HT2C | 0.028 rndsystems.com |
| Human 5-HT2A | 0.42 rndsystems.com |
In Vivo Study Methodologies
In vivo studies are essential for understanding the physiological and behavioral consequences of MK-212 administration in a living organism. These studies integrate the compound's molecular actions into the context of complex neural circuits and behaviors.
Animal Model Selection and Rationale (e.g., rats, mice)
The most commonly used animal models in MK-212 research are rodents, particularly rats and mice. nih.gov Sprague-Dawley and Wistar rats are frequently selected for these studies. nih.govnih.govnih.govresearchgate.netnih.gov
The rationale for using these models is based on the well-characterized nature of their neuroanatomy, physiology, and behavior, which allows for relevant comparisons to human conditions. Rodent models are extensively used to investigate anxiety, locomotor activity, maternal behavior, and psychosis-related behaviors, all of which are modulated by the serotonin system that MK-212 targets. nih.govpsu.edunih.gov For example, rats are used in studies of conditioned avoidance response and prepulse inhibition to screen for antipsychotic-like properties. nih.govnih.govnih.gov They are also employed in discriminative stimulus paradigms to understand the subjective effects of the compound. nih.gov
Routes of Administration (e.g., intraperitoneal, subcutaneous, microinjection)
The method of delivering MK-212 to the animal model is a critical variable that determines its distribution and effects.
Localized Administration: To investigate the role of specific brain regions, direct microinjection into the target area is employed. nih.govnih.gov This technique involves stereotaxically implanting a cannula into a brain nucleus, such as the basolateral nucleus of the amygdala (BLA), the medial prefrontal cortex, or the ventral hippocampus, allowing for the precise delivery of MK-212. nih.govnih.gov This helps to pinpoint the neuroanatomical sites responsible for a particular behavioral outcome. nih.gov
Microiontophoresis: For electrophysiological studies, microiontophoretic application is used. nih.gov This technique involves using an electrical current to eject small amounts of the charged drug molecule directly onto the surface of a neuron being recorded, allowing for the examination of its immediate effect on neuronal firing. nih.gov
Behavioral Assays and Readouts
A diverse array of behavioral assays is used to quantify the effects of MK-212 on animal behavior. The choice of assay depends on the specific hypothesis being tested, such as the compound's impact on anxiety, motor function, or cognitive processes.
Anxiety and Locomotor Activity: The elevated plus-maze (EPM) and the open-field arena are standard tests for anxiety-like behavior and general locomotor activity. nih.govpsu.edu In the EPM, readouts include the percentage of entries and time spent in the exposed open arms versus the enclosed arms. nih.gov In the open-field test, locomotor activity is measured by counting the number of crossings and rearings. psu.edu
Antipsychotic-like Activity: The conditioned avoidance response (CAR) and prepulse inhibition (PPI) tests are widely used to screen for antipsychotic potential. nih.govnih.gov In CAR, the assay measures the ability of a drug to reduce an animal's learned response to avoid an unpleasant stimulus. nih.gov PPI assesses sensorimotor gating, a process deficient in some psychiatric disorders; the key readout is the extent to which a weak prestimulus inhibits the startle response to a subsequent strong stimulus. nih.gov
Maternal Behavior: To study effects on social and motivated behaviors, maternal behavior assays are conducted in postpartum female rats. nih.gov Researchers measure specific readouts such as the latency to retrieve pups, the number of pups retrieved, and the time spent licking, nursing, and nest building. nih.gov
Discriminative Stimulus Properties: Drug discrimination paradigms are used to assess the subjective internal state produced by MK-212. nih.gov Animals are trained to recognize the effects of the drug and differentiate it from a saline injection to receive a reward. nih.gov
Table 2: Behavioral Assays Employed in MK-212 Research This table summarizes common behavioral paradigms, their purpose, and the typical readouts measured.
| Behavioral Assay | Purpose | Key Readouts |
| Elevated Plus-Maze (EPM) | Assess anxiety-like behavior | Percentage of open-arm entries and time. nih.gov |
| Open-Field Arena | Measure general locomotor activity | Number of crossings and rearings. psu.edu |
| Conditioned Avoidance Response (CAR) | Screen for antipsychotic-like effects | Number of avoidance responses. nih.govnih.gov |
| Prepulse Inhibition (PPI) | Assess sensorimotor gating | Percent inhibition of startle response. nih.gov |
| Maternal Behavior Test | Evaluate social and motivated behaviors | Pup retrieval latency, time spent nursing/licking. nih.gov |
| Drug Discrimination | Assess subjective drug effects | Percentage of drug-appropriate lever presses. nih.gov |
Neuroimaging and Electrophysiological Techniques
To understand the neural circuit-level effects of MK-212, researchers employ neurochemical and electrophysiological techniques.
Electrophysiology involves the direct measurement of neuronal electrical activity. In studies with MK-212, extracellular recordings have been used to examine the compound's effect on the spontaneous firing rate of neurons in specific brain regions, such as the dorsal raphe nucleus and the somatosensory cerebral cortex in anesthetized rats. nih.gov This technique provides real-time information on whether the compound has an inhibitory or excitatory effect on neuronal populations. nih.gov
In vivo microdialysis is a neurochemical method used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal. This technique has been used to show that MK-212 can decrease the extracellular levels of glutamate (B1630785) in the nucleus accumbens, providing insight into its mechanism of action. nih.gov
Immunohistochemistry (e.g., c-Fos expression)
Immunohistochemistry is a powerful technique used to visualize the location of specific proteins within tissues. In neuroscience research, the detection of the protein product of the immediate early gene c-fos is a widely used tool to map neuronal activity. nih.gov The expression of c-Fos is often induced in neurons following various stimuli, including pharmacological challenges. nih.govnovusbio.com
While specific studies detailing c-Fos mapping following MK-212 administration were not the focus of the provided sources, this methodology represents a standard and valuable approach in the field. The procedure involves administering the compound to an animal, and after a set period, processing the brain tissue. nih.gov Slices of the brain are treated with a primary antibody that specifically binds to the c-Fos protein, followed by a secondary antibody conjugated to an enzyme or fluorophore, which allows for visualization. nih.gov By comparing the pattern of c-Fos-labeled cells between drug-treated and control animals, researchers can identify the specific neuronal populations and brain pathways that are activated by the compound. nih.govnih.gov This method is instrumental in linking a drug's molecular action to its effects on large-scale neural circuits.
Pharmacological Manipulations
Pharmacological manipulations in the context of MK-212 hydrochloride research primarily involve two key approaches: the use of selective antagonists to block specific receptor pathways and combination studies with other compounds to investigate potential therapeutic interactions. These methods provide valuable insights into the compound's in-vivo activity.
To elucidate the specific receptor mechanisms through which this compound exerts its effects, researchers employ selective antagonists. These are compounds that block specific receptor subtypes, thereby allowing for the attribution of observed effects to a particular receptor system.
Ritanserin (B1680649) , a potent 5-HT2 receptor antagonist, has been utilized in studies to counteract the behavioral effects of MK-212. nih.govnih.gov Research has shown that microinfusion of ritanserin into the basolateral amygdala can prevent the anxiogenic-like effects induced by systemic administration of MK-212 in animal models. nih.govnih.gov This suggests that the anxiogenic properties of MK-212 are, at least in part, mediated by 5-HT2 receptors within this specific brain region.
MDL100907 , a selective 5-HT2A receptor antagonist, has been used to differentiate the roles of 5-HT2A and 5-HT2C receptors in the actions of MK-212. In studies examining maternal behavior, MDL100907 had minimal impact on the behavioral disruptions caused by MK-212. nih.govclinicaltrials.gov This indicates that the 5-HT2A receptor is less critically involved in these particular MK-212-induced behaviors compared to the 5-HT2C receptor. nih.gov
Interactive Data Table: Effects of Selective Antagonists on this compound Activity
| Antagonist | Receptor Target | Study Focus | Key Finding with MK-212 | Reference |
|---|---|---|---|---|
| Ritanserin | 5-HT2 | Anxiety-like behavior | Prevented the anxiogenic-like effects of MK-212 when microinfused into the basolateral amygdala. | nih.govnih.gov |
| SB242084 | 5-HT2C | Maternal behavior | Alleviated the disruptive effects of MK-212 on pup retrieval, confirming 5-HT2C receptor mediation. | researchgate.net |
| MDL100907 | 5-HT2A | Maternal behavior | Had little effect on the behavioral disruptions induced by MK-212, suggesting a lesser role for the 5-HT2A receptor. | nih.govclinicaltrials.gov |
Investigating the effects of this compound in combination with other compounds is crucial for identifying potential therapeutic synergies and understanding its broader pharmacological context.
One notable area of investigation has been the combination of MK-212 with antidepressants, such as fluoxetine (B1211875) , a selective serotonin reuptake inhibitor (SSRI). A study involving long-term treatment with fluoxetine found that it potentiated the endocrine responses to MK-212. hres.ca Specifically, chronic administration of fluoxetine enhanced the MK-212-induced increase in plasma oxytocin (B344502) and vasopressin levels. hres.ca However, the effect of a high dose of MK-212 on plasma prolactin concentration was reduced by fluoxetine. hres.ca These findings suggest a complex interaction between the serotonergic systems targeted by both compounds.
Interactive Data Table: Findings from Combination Studies with this compound
| Combination Compound | Compound Class | Study Focus | Key Finding with MK-212 | Reference |
|---|---|---|---|---|
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | Endocrine responses | Potentiated the MK-212-induced increase in plasma oxytocin and vasopressin. Reduced the effect of high-dose MK-212 on prolactin. | hres.ca |
| Ondansetron (B39145) | 5-HT3 Receptor Antagonist | N/A | No specific interaction studies found. | N/A |
Future Directions and Open Questions in Mk 212 Hydrochloride Research
Elucidation of Context-Dependent Receptor Activation
A primary area of ongoing research is the precise nature of MK-212's interaction with serotonin (B10506) receptors, which appears to be highly dependent on the specific receptor subtype and the neuroanatomical context. MK-212 is known to be a serotonin 5-HT₂ receptor agonist, but it displays varied potency and efficacy across different subtypes. wikipedia.org It acts as a full agonist at the 5-HT₂C receptor, a moderate-efficacy partial agonist at the 5-HT₂B receptor, and a partial to full agonist at the 5-HT₂A receptor. wikipedia.org This differential activity is a key factor in its diverse physiological and behavioral effects.
Research has demonstrated this context-dependency. For instance, studies using human 5-HT₂C and 5-HT₂A receptors expressed in HEK293 cells have quantified this selectivity. ncats.io The anxiogenic-like effects of MK-212 observed in animal models like the elevated plus-maze are specifically prevented by the microinfusion of the 5-HT₂A/₂C receptor antagonist ritanserin (B1680649) into the basolateral nucleus of the amygdala (BLA), highlighting the critical role of this brain region in mediating the drug's effects on anxiety. nih.gov Furthermore, the discriminative stimulus properties of MK-212 in rats are blocked by broad 5-HT₁/₅-HT₂ antagonists but not by selective 5-HT₂ antagonists, suggesting that 5-HT₁ receptors may also play a role in its subjective effects, adding another layer of complexity. nih.gov
Table 1: Receptor Selectivity of MK-212
| Receptor Subtype | Reported Activity | IC₅₀ Value (Human Receptors) |
|---|---|---|
| 5-HT₂C | Full Agonist wikipedia.org | 0.028 µM ncats.io |
| 5-HT₂A | Partial to Full Agonist wikipedia.org | 0.42 µM ncats.io |
| 5-HT₂B | Moderate-Efficacy Partial Agonist wikipedia.org | Not specified |
| 5-HT₁A | Low Affinity wikipedia.org | Not specified |
| 5-HT₁B | Low Affinity wikipedia.org | Not specified |
Investigation of Long-Term Effects and Chronic Administration
While acute administration of 5-HT₂C agonists like MK-212 has shown potential antipsychotic properties in preclinical tests, the consequences of long-term use are not well understood. nih.gov A significant open question is whether chronic administration leads to sensitization (an enhanced response) or tolerance (a diminished response). One study addressed this by repeatedly administering MK-212 to rats and then testing its effectiveness in two models of antipsychotic activity: the conditioned avoidance response (CAR) and MK-801-induced hyperlocomotion. researchgate.net
The results indicated that repeated treatment induced a dose-dependent sensitization of its antipsychotic-like activity in the CAR test. nih.govresearchgate.net Rats pre-treated with higher amounts of MK-212 showed a significantly greater reduction in avoidance responses when later challenged with a low dose. researchgate.net Interestingly, this sensitization effect was not observed in the MK-801-induced hyperlocomotion test, suggesting that the underlying mechanisms of MK-212's action differ between these two behavioral paradigms. researchgate.net These findings underscore the need for further investigation into the long-term neuroadaptations that occur with chronic 5-HT₂C receptor activation.
Exploration of Novel Therapeutic Targets
The specific actions of MK-212 on the 5-HT₂C receptor have prompted exploration of its potential utility across a range of therapeutic areas. The 5-HT₂C receptor is implicated in satiety and appetite regulation, and research shows that MK-212 reduces food intake in animal models. nih.gov This suggests a potential, though largely unexplored, role in developing treatments for obesity. medchemexpress.com
Furthermore, its antipsychotic-like effects in preclinical models point towards its utility in studying schizophrenia and related disorders. nih.govresearchgate.net The compound is also used to investigate the mechanisms of other centrally acting drugs. For example, the subjective effects of ibogaine, a substance with potential anti-addictive properties, are partially mimicked by MK-212, suggesting an overlapping mechanism involving 5-HT₂C receptor activation. wikipedia.org The compound's ability to stimulate the release of hormones like ACTH, cortisol, and prolactin also makes it a valuable tool for probing the neuroendocrine system. ncats.ionih.gov
Table 2: Investigated Therapeutic and Research Areas for MK-212
| Research Area | Observed Effect/Mechanism | Supporting Models/Findings |
|---|---|---|
| Antipsychotic Activity | Reduces conditioned avoidance response. nih.govresearchgate.net | Conditioned Avoidance Response (CAR) test. nih.govresearchgate.net |
| Anxiety | Induces anxiogenic-like effects. nih.gov | Elevated Plus-Maze (EPM). nih.gov |
| Appetite Control | Reduces food intake. nih.gov | Behavioral satiety sequence studies. nih.gov |
| Neuroendocrine Function | Stimulates cortisol and prolactin release. wikipedia.orgncats.io | Human studies measuring serum hormone levels. ncats.io |
| Substance Addiction Research | Mimics subjective effects of ibogaine. wikipedia.org | Drug discrimination studies in animals. wikipedia.org |
Refinement of Animal Models for Specific Behavioral Phenotypes
MK-212 is instrumental in developing and refining animal models to study specific behavioral traits relevant to human psychiatric disorders. Different experimental setups are used to parse its distinct effects on behavior.
Anxiety and Locomotion: The elevated plus-maze (EPM) and open-field arena are used to distinguish between anxiety-like behavior and general motor activity. nih.gov In these models, specific amounts of MK-212 were found to reduce exploration of open arms (anxiogenic effect) without affecting locomotion, while higher amounts suppressed motor activity. nih.gov
Antipsychotic-like Activity: The conditioned avoidance response (CAR) test is a classic model for antipsychotic efficacy. MK-212's ability to reduce avoidance responses in this test supports its potential as an antipsychotic agent. nih.govresearchgate.net The MK-801-induced hyperlocomotion model, which mimics certain aspects of psychosis, is also used, though MK-212 shows different long-term effects in this paradigm compared to the CAR test. researchgate.net
Satiety and Feeding Behavior: To study its effects on appetite, researchers analyze how MK-212 alters the "behavioural satiety sequence," a series of characteristic behaviors associated with fullness. nih.gov
These models are crucial for dissecting how 5-HT₂C receptor activation translates into complex behaviors, allowing for a more nuanced understanding of the compound's profile. The use of automated systems like IntelliCage for long-term, non-invasive monitoring of group-housed mice treated with compounds like MK-801 (which has some overlapping research applications with MK-212 in schizophrenia models) represents a future direction for refining these behavioral assessments. mdpi.com
Advanced Molecular and Genetic Approaches to Receptor Function
Understanding the action of MK-212 at a molecular level is key to unlocking the secrets of the receptors it targets. A fundamental approach involves using cell lines, such as HEK293 cells, that have been genetically engineered to express specific human serotonin receptor subtypes. ncats.io This allows researchers to measure the direct effects of the compound on receptor activation, such as the induction of intracellular calcium release or the stimulation of phosphoinositide hydrolysis, without the confounding variables of a complex biological system. medchemexpress.commedchemexpress.com
Future research will likely employ more advanced techniques. For example, investigating how 5-HT₂C receptors form protein complexes with other neuronal proteins, such as NMDA receptor subunits, could reveal novel mechanisms of action. Genetic approaches, including the use of knockout mice that lack specific serotonin receptors, can help to definitively link the behavioral effects of MK-212 to a particular receptor subtype. Transcriptomic analyses in specific brain regions following MK-212 administration could also identify the downstream genes and signaling pathways affected by its activation of 5-HT₂C receptors. frontiersin.org
Translation of Pre-clinical Findings to Clinical Applications
Despite extensive preclinical research, the translation of findings on MK-212 to clinical applications in humans remains a significant challenge and an open area of investigation. Human studies have confirmed that MK-212 is centrally active, producing dose-related increases in serum cortisol and prolactin levels in healthy male volunteers. wikipedia.orgncats.io
However, its behavioral effects in humans are complex. While it did not produce hallucinogenic effects at certain levels in one study, other research noted occasional LSD-like effects in alcoholic patients. wikipedia.org This variability highlights the difficulty in predicting human responses from animal models and underscores the context-dependent nature of its effects. The gap between the promising preclinical data, particularly regarding its antipsychotic and anorectic potential, and its limited clinical development points to the need for more translational research. Future work must focus on bridging this gap, perhaps by using more refined patient selection criteria, employing advanced neuroimaging techniques to observe its effects in the human brain, and developing analogues with more favorable selectivity and safety profiles.
Q & A
Q. What are the primary receptor targets of MK-212 hydrochloride, and how can their activation be experimentally verified?
MK-212 is a centrally acting agonist at 5-HT2C and 5-HT2 receptors. To verify receptor activation, researchers can measure phosphoinositide hydrolysis in cerebral cortex tissue, as MK-212 stimulates this pathway in vitro. This assay quantifies receptor-mediated signaling by tracking the accumulation of inositol phosphates using radiolabeled myo-inositol .
Q. What standardized behavioral assays are used to evaluate MK-212's effects in vivo?
The elevated plus maze (EPM) is a common model for studying fear-induced antinociception (OAA) in mice. Intra-amygdala or intra-dPAG injections of MK-212 are administered to assess OAA, with nociception measured via tail-flick or hot-plate tests. Zebrafish locomotor assays (e.g., "time-in-top" or "time-in-bottom" behaviors) are also used to study anxiety-related responses .
Q. How should this compound be prepared and administered in rodent studies?
MK-212 is dissolved in sterile saline (0.9% NaCl) with 2% Tween 80 for solubility. Typical intra-dPAG or intra-amygdala doses range from 0.21 to 0.63 nmol/0.1 μL in mice, administered 5 minutes before behavioral testing. Dose selection should follow pilot studies and prior literature to avoid off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in MK-212's effects across brain regions (e.g., dPAG vs. amygdala)?
Conflicting results may arise from regional differences in receptor density or downstream signaling. To address this:
- Use region-specific microinjections (e.g., intra-dPAG vs. intra-amygdala) with localized receptor antagonists (e.g., SB 242084 for 5-HT2C).
- Combine electrophysiology (e.g., firing patterns in dPAG neurons) with behavioral outcomes to map receptor interactions .
Q. What experimental designs are optimal for studying MK-212's interaction with other serotonin receptors (e.g., 5-HT1A)?
- Co-administration studies : Pair MK-212 with 5-HT1A agonists (e.g., 8-OH-DPAT) or antagonists (e.g., WAY-100635) to assess crosstalk.
- Crossover designs : Test sequential drug administrations to control for temporal effects.
- Receptor knockout models : Use 5-HT2C or 5-HT1A knockout mice to isolate receptor-specific contributions .
Q. How can discrepancies between in vitro receptor affinity and in vivo efficacy of MK-212 be reconciled?
- Tissue-specific receptor profiling : Quantify receptor expression in target tissues (e.g., cortex vs. amygdala) via qPCR or immunohistochemistry.
- Pharmacokinetic analysis : Measure blood-brain barrier penetration and metabolite formation using LC-MS.
- Functional assays : Compare phosphoinositide hydrolysis (in vitro) with behavioral outcomes (in vivo) to correlate receptor activation with efficacy .
Q. What methodological safeguards ensure reproducibility in MK-212 studies?
- Detailed synthesis and characterization : Report NMR, HPLC purity, and mass spectrometry data for MK-212 batches.
- Blinded dosing and randomization : Minimize bias in behavioral assays.
- Negative controls : Include vehicle (saline + Tween 80) and reference agonists/antagonists (e.g., SB 242084) to validate specificity .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting results in MK-212-induced antinociception?
- Dose-response curves : Compare MK-212 effects across multiple doses to identify non-linear relationships.
- Statistical modeling : Use ANOVA with post-hoc tests to assess interactions between receptor subtypes (e.g., 5-HT2C vs. 5-HT1A).
- Meta-analysis : Aggregate data from independent studies to identify consensus mechanisms .
Q. What strategies optimize translational relevance of MK-212 findings?
- Cross-species validation : Compare rodent and zebrafish data to identify conserved mechanisms.
- Pharmacodynamic modeling : Link receptor occupancy (via PET imaging) to behavioral outcomes.
- Integration with clinical data : Compare MK-212 effects with SSRIs (e.g., fluoxetine) to explore therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
